molecular formula C6H4BrIO2S B12073863 Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate

Cat. No.: B12073863
M. Wt: 346.97 g/mol
InChI Key: RUCGHVXFPJVDHB-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is a chemical compound with the molecular formula C6H3BrIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate typically involves the bromination and iodination of methyl 2-thiophenecarboxylate. The process begins with the bromination of methyl 2-thiophenecarboxylate using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is unique due to the presence of both bromine and iodine atoms on the thiophene ring. This dual halogenation provides distinct reactivity and allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H4BrIO2S

Molecular Weight

346.97 g/mol

IUPAC Name

methyl 5-bromo-3-iodothiophene-2-carboxylate

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3

InChI Key

RUCGHVXFPJVDHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)I

Origin of Product

United States

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